molecular formula C22H31N5O10 B13855820 Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester

Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester

Cat. No.: B13855820
M. Wt: 525.5 g/mol
InChI Key: XUMBCEXECVBUSS-HZKQSDJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester is a protected metabolite of Minoxidil. It is primarily used in proteomics research and has a molecular formula of C22H31N5O10 with a molecular weight of 525.51 . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester involves the acetylation of Minoxidil followed by the esterification of glucuronic acid. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

    Substitution: Amines under mild heating conditions.

Major Products

    Hydrolysis: Minoxidil and glucuronic acid.

    Substitution: Corresponding amides.

Mechanism of Action

The mechanism by which Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester exerts its effects is primarily through its role as a protected metabolite. It interacts with various molecular targets and pathways involved in protein modification and interaction studies . The acetyl and ester groups protect the molecule during reactions, allowing for selective deprotection and subsequent reactions.

Properties

Molecular Formula

C22H31N5O10

Molecular Weight

525.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C22H31N5O10/c1-11(28)33-16-17(34-12(2)29)19(35-13(3)30)21(36-18(16)20(31)32-4)37-27-14(23)10-15(25-22(27)24)26-8-6-5-7-9-26/h10,16-19,21,24H,5-9,23H2,1-4H3/t16-,17-,18-,19+,21-/m0/s1

InChI Key

XUMBCEXECVBUSS-HZKQSDJQSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)ON2C(=CC(=NC2=N)N3CCCCC3)N)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)ON2C(=CC(=NC2=N)N3CCCCC3)N)C(=O)OC)OC(=O)C

Origin of Product

United States

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